(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione
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Description
(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C22H27NO8 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions of Pyrrolidine-2,4-dione Derivatives
Pyrrolidine-2,4-dione derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various heterocyclic compounds. For example, the study by P. Šafár̆ et al. (2000) explores the ring-opening reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to the formation of stable cyclopentenyl derivatives under acidic conditions. This type of reaction showcases the reactivity of pyrrolidine-2,4-dione derivatives and their potential in synthesizing cyclic structures with diverse functionalities (Šafár̆ et al., 2000).
Structural and Physical Studies
Investigations into the structural and physical properties of pyrrolidine-2,4-dione derivatives contribute to our understanding of their reactivity and potential applications. For instance, the work of W. Nelson et al. (1988) on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, closely related to pyrrolidine-2,4-dione, provides valuable information on their crystal structures and spectroscopic characteristics. Such studies are crucial for designing new compounds with desired properties and applications (Nelson et al., 1988).
Properties
IUPAC Name |
(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8/c1-10(5-6-13(25)15-14(26)8-23-20(15)28)7-11(2)17-12(3)18-16(27)19-22(9-24,31-19)21(4,29-17)30-18/h5-7,11-12,17-19,24-25H,8-9H2,1-4H3,(H,23,28)/b6-5+,10-7+,15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJKREGDQDJIDC-BHHJBWQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60587-14-6 |
Source
|
Record name | Tirandamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060587146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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